3-Hydroxy-1-methylpiperidine

Description

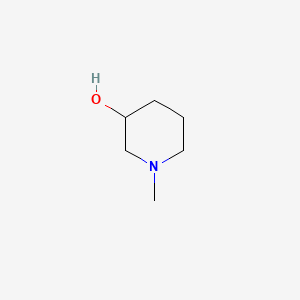

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANCZCEGQDKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883920 | |

| Record name | 3-Piperidinol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-74-3 | |

| Record name | 3-Hydroxy-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinol, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-methylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinol, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Piperidinol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Methyl-3-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-3-piperidinol (CAS No: 3554-74-3), a heterocyclic compound of interest in pharmaceutical synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points, offering insights into the experimental context and theoretical underpinnings of the presented properties. Where direct experimental data for the title compound is unavailable, this guide provides data from closely related analogues and established protocols for its empirical determination, ensuring a thorough and practical resource for the scientific community. All presented data is supported by in-text citations, and a complete list of references is provided for further consultation.

Chemical Identity and Molecular Structure

1-Methyl-3-piperidinol, also known as N-Methyl-3-hydroxypiperidine, is a saturated heterocyclic amine with a hydroxyl group at the 3-position of the piperidine ring.[1][2] The presence of a chiral center at the C-3 carbon means that 1-Methyl-3-piperidinol can exist as a racemic mixture or as individual (R) and (S) enantiomers.[3][4] The molecular structure profoundly influences its physical properties, including its polarity, hydrogen bonding capabilities, and stereospecific interactions.

Key Identifiers:

-

IUPAC Name: 1-methylpiperidin-3-ol[2]

-

CAS Number: 3554-74-3 (for the racemate)

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.17 g/mol

-

Canonical SMILES: CN1CCCC(C1)O[2]

-

InChI Key: UKANCZCEGQDKGF-UHFFFAOYSA-N[5]

Caption: 2D structure of 1-Methyl-3-piperidinol.

Spectroscopic and Spectrometric Data

A summary of key spectroscopic and spectrometric data for the characterization of 1-Methyl-3-piperidinol is presented below. This data is crucial for confirming the identity and purity of the compound.

| Technique | Description | Source |

| ¹H NMR | Spectra available from various sources, providing information on the proton environment in the molecule. | [2] |

| ¹³C NMR | Data is available for the characterization of the carbon skeleton. | [2] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns. | [1][5] |

| Infrared (IR) Spectroscopy | FTIR spectra, typically of the neat liquid, are available, showing characteristic absorptions for the O-H and C-N bonds. | [2] |

Core Physical Properties

The physical state and behavior of 1-Methyl-3-piperidinol under various conditions are dictated by the interplay of its molecular structure and intermolecular forces.

| Physical Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid, depending on purity and ambient temperature. | [6] |

| Boiling Point | 177.6 °C at 760 mmHg | |

| Density | 1.005 g/cm³ | |

| Refractive Index | 1.486 | |

| Flash Point | 70 °C | |

| Vapor Pressure | 0.312 mmHg at 25 °C |

Melting Point: An Unresolved Parameter

The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for its determination using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the solid 1-Methyl-3-piperidinol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Profile

While qualitatively described as soluble in water and various organic solvents, comprehensive quantitative solubility data for 1-Methyl-3-piperidinol is not widely published.[6] The presence of both a polar hydroxyl group and a lipophilic N-methylpiperidine ring suggests a degree of amphiphilicity.

-

Water: The high polarity of the hydroxyl group and the ability of the tertiary amine to act as a hydrogen bond acceptor suggest good water solubility.

-

Organic Solvents: Based on the properties of similar piperidine derivatives, high solubility is expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Solubility in nonpolar solvents (e.g., hexane) is likely to be lower. For comparison, 3-methylpiperidine shows high solubility in a range of organic solvents.[7]

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

System Preparation: An excess amount of 1-Methyl-3-piperidinol is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of 1-Methyl-3-piperidinol in the clear supernatant is determined using a validated analytical method, such as HPLC or GC.

Caption: Workflow for determining equilibrium solubility.

Acidity and Basicity: The pKa Value

Computational models predict a pKa value for the protonated tertiary amine. The exact value can vary depending on the prediction software and the underlying algorithms.

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[8][9]

-

Solution Preparation: A solution of 1-Methyl-3-piperidinol of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is a concern.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Thermal Properties and Stability

While specific thermal analysis data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1-Methyl-3-piperidinol is not available in the public domain, the thermal behavior of related piperidine derivatives has been studied. These studies can provide insights into the expected thermal stability of 1-Methyl-3-piperidinol.

The thermal stability of piperidine derivatives is influenced by the nature and position of substituents on the ring. The presence of the N-methyl group and the hydroxyl group will dictate the decomposition pathways.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and other thermal events.

Crystallographic Data

A definitive crystal structure of 1-Methyl-3-piperidinol has not been found in the surveyed crystallographic databases. The determination of the single-crystal X-ray structure would provide invaluable information on its solid-state conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement. For reference, the crystal structures of other substituted piperidine derivatives have been reported, often revealing a chair conformation for the piperidine ring.[10][11][12]

-

Crystal Growth: High-quality single crystals of 1-Methyl-3-piperidinol are grown from a suitable solvent system by slow evaporation or other crystallization techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.

Safety and Handling

1-Methyl-3-piperidinol is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Hazard Symbols: Xi (Irritant)

-

Risk Codes: R36/37/38 (Irritating to eyes, respiratory system, and skin)

-

Safety Description: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

Conclusion

This technical guide has synthesized the available physical property data for 1-Methyl-3-piperidinol, providing a valuable resource for researchers and developers. While key parameters such as boiling point, density, and spectroscopic signatures are well-documented, this guide also highlights the current gaps in the experimental data, specifically for melting point, quantitative solubility, and pKa. By providing established protocols for the determination of these missing values, this document serves not only as a repository of information but also as a practical guide for further research and characterization of this important heterocyclic compound.

References

- 1. 3-Piperidinol, 1-methyl- [webbook.nist.gov]

- 2. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-methylpiperidin-3-ol | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Piperidinol, 1-methyl- [webbook.nist.gov]

- 6. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to the Chemical Structure of 3-Hydroxy-N-methylpiperidine

3-Hydroxy-N-methylpiperidine is a heterocyclic organic compound featuring a six-membered piperidine ring. This structure is distinguished by a hydroxyl group (-OH) at the third carbon position and a methyl group (-CH3) attached to the nitrogen atom.[1] As a functionalized saturated heterocycle, it serves as a crucial building block and synthetic intermediate in medicinal chemistry and organic synthesis.[1][2] Its unique combination of a secondary alcohol and a tertiary amine within a constrained cyclic framework imparts specific physicochemical properties and reactivity, making it a valuable scaffold in the development of pharmacologically active agents.[2][3] This guide provides a comprehensive technical overview of its structure, properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Structural Analysis and Stereochemistry

The fundamental architecture of 3-Hydroxy-N-methylpiperidine is based on the piperidine ring, a saturated analog of pyridine.[3] The nitrogen atom is designated as position 1, with the substituents located at positions 1 and 3.

-

IUPAC Name: 1-methylpiperidin-3-ol[4]

The presence of the hydroxyl group on the third carbon atom introduces a chiral center. Consequently, 3-Hydroxy-N-methylpiperidine can exist as a pair of enantiomers: (R)-1-methylpiperidin-3-ol and (S)-1-methylpiperidin-3-ol. Commercially available 3-Hydroxy-N-methylpiperidine is typically supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers.[1] The stereochemistry of this chiral center is a critical consideration in drug design, as different enantiomers of a compound often exhibit distinct pharmacological activities and metabolic profiles.

Caption: 2D structure of 3-Hydroxy-N-methylpiperidine with the chiral center indicated.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 3-Hydroxy-N-methylpiperidine are directly influenced by its bifunctional structure. The hydroxyl group contributes to its polarity and ability to act as a hydrogen bond donor, while the tertiary amine provides basicity and acts as a hydrogen bond acceptor.[1][4]

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow or clear orange liquid | [1][5][6] |

| Odor | Characteristic, amine-like | [1][5] |

| Boiling Point | 76-78 °C at 11 mm Hg | [6] |

| Density | 0.999 g/mL at 25 °C | [6] |

| Flash Point | 70 °C (158 °F) | [5][6] |

| Water Solubility | Fully miscible | [6] |

| pKa | 14.95 ± 0.20 (Predicted) | [6] |

| Topological Polar Surface Area | 23.5 Ų | [4] |

Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the structure of 3-Hydroxy-N-methylpiperidine.

-

¹H NMR: The spectrum would show a singlet for the N-methyl protons, a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), and a series of multiplets for the diastereotopic methylene protons of the piperidine ring. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum is expected to display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range typical for secondary alcohols, while the N-methyl carbon and the ring carbons would have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-N stretching vibrations in the 1000-1200 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound.[7]

Synthesis and Chemical Reactivity

Common Synthetic Pathways

3-Hydroxy-N-methylpiperidine is typically synthesized via the reduction of pyridine-based precursors. A prevalent laboratory and industrial method involves the hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine, followed by N-methylation.[8][9] Alternatively, 1-methyl-3-pyridone can be reduced to the target compound.

Caption: A common synthetic workflow for 3-Hydroxy-N-methylpiperidine.

Experimental Protocol: Reductive Amination Approach

-

Hydrogenation of 3-Hydroxypyridine: 3-Hydroxypyridine is dissolved in a suitable solvent (e.g., water or ethanol) in a high-pressure reactor.[8]

-

A hydrogenation catalyst, such as Rhodium on carbon (Rh/C), is added.[8]

-

The reactor is pressurized with hydrogen gas (H₂) and heated. The reaction is monitored until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 3-hydroxypiperidine.[8]

-

N-Methylation (Eschweiler-Clarke reaction): The resulting 3-hydroxypiperidine is treated with an excess of formic acid and formaldehyde.

-

The mixture is heated to reflux. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate.

-

After the reaction is complete, the mixture is cooled, made basic, and the product is extracted with an organic solvent.

-

Purification by distillation under reduced pressure yields pure 3-Hydroxy-N-methylpiperidine.

Chemical Reactivity

The reactivity of 3-Hydroxy-N-methylpiperidine is governed by its two functional groups:

-

Tertiary Amine: The nitrogen atom is basic and readily forms salts with acids.[10] It can be oxidized to form an N-oxide. The N-methyl group influences the conformational equilibrium of the piperidine ring.[11]

-

Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions. It can be oxidized to the corresponding ketone (1-methyl-3-piperidone), esterified with carboxylic acids or their derivatives, or converted into an ether.

Applications in Medicinal Chemistry and Drug Development

The piperidine motif is one of the most prevalent N-heterocycles found in pharmaceuticals.[3] The specific structure of 3-Hydroxy-N-methylpiperidine makes it a highly valuable synthon for creating more complex molecules with diverse biological activities.[1][12]

Its utility stems from its ability to serve as a scaffold onto which other pharmacophoric elements can be attached via its hydroxyl and amine functionalities. It is a key reactant in the synthesis of:

-

Ligands for Nicotinic Acetylcholine Receptors: Phenylcarbamate derivatives synthesized from this molecule have been investigated as potential treatments for neurological disorders.[6][12][13]

-

CDK5 Inhibitors: Pyridine derivatives incorporating the 3-Hydroxy-N-methylpiperidine scaffold have been explored as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases.[6][12][13]

-

Antitumor Agents: It has been used in the optimization of the Novobiocin scaffold to produce compounds with antitumor properties.[6][12]

-

Antidiabetic Agents: The broader class of piperidine derivatives is integral to various antidiabetic drugs, and this specific scaffold is a candidate for developing new agents in this therapeutic area.[14]

Caption: Role of 3-Hydroxy-N-methylpiperidine as a precursor in drug development.

Safety and Handling

As with any chemical reagent, proper handling of 3-Hydroxy-N-methylpiperidine is essential. It is classified as an irritant.[5][6]

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Key precautionary measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

This material is combustible but does not ignite readily.[5] Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

3-Hydroxy-N-methylpiperidine is more than a simple chemical compound; it is a versatile and enabling tool for the modern medicinal chemist. Its structure, characterized by a chiral secondary alcohol and a tertiary amine on a saturated piperidine ring, provides a unique combination of reactivity and stereochemical complexity. This bifunctionality allows for its strategic incorporation into a wide array of complex molecular architectures, leading to the development of novel therapeutics for challenging diseases. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for researchers aiming to leverage this valuable scaffold in the pursuit of new drug discoveries.

References

- 1. CAS 3554-74-3: 3-Hydroxy-1-methylpiperidine | CymitQuimica [cymitquimica.com]

- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. This compound | 3554-74-3 [chemicalbook.com]

- 7. 3-Piperidinol, 1-methyl- [webbook.nist.gov]

- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 9. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 10. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. This compound | 3554-74-3 [amp.chemicalbook.com]

- 13. Cas 3554-74-3,this compound | lookchem [lookchem.com]

- 14. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-Hydroxy-1-methylpiperidine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Hydroxy-1-methylpiperidine in Organic Solvents

Abstract

This compound (CAS: 3554-74-3) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis, notably as a reactant for creating pyridine derivatives as CDK5 inhibitors and ligands for nicotinic acetylcholine receptors.[1][2] Its solubility profile is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. We bridge the gap between theoretical prediction and practical application by outlining a robust experimental protocol for quantitative solubility determination, enabling researchers to generate reliable data tailored to their specific solvent systems.

Physicochemical Characterization: The Foundation of Solubility

To understand the solubility behavior of this compound, we must first dissect its molecular structure and inherent properties. The molecule, with a molecular weight of 115.17 g/mol , is a tertiary amine featuring a piperidine ring.[3] Its structure incorporates both polar and non-polar characteristics, which are the primary determinants of its interaction with various solvents.

Key Structural Features:

-

Hydroxyl Group (-OH): Located at the 3-position, this group is a potent hydrogen bond donor and acceptor. This feature strongly suggests favorable interactions with polar protic solvents.

-

Tertiary Amine (N-CH₃): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Its basic nature (predicted pKa of 14.95) implies that its solubility can be significantly altered in acidic conditions through salt formation.[4]

-

Piperidine Ring: This saturated heterocyclic ring forms the non-polar backbone of the molecule, contributing to its potential solubility in less polar organic solvents.

The molecule's density is approximately 0.999 g/mL at 25°C, and it is a combustible liquid with a flash point of 70°C.[1][2] This combination of a polar hydroxyl group and a basic amine on a relatively small, non-polar ring structure results in a nuanced solubility profile.

| Property | Value | Source(s) |

| CAS Number | 3554-74-3 | [3][5] |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3] |

| Density | 0.999 g/mL at 25°C | [1][2][6] |

| Boiling Point | 76-78 °C @ 11 mmHg | [1][2][6] |

| Flash Point | 70 °C (158 °F) | [4][7] |

| Predicted pKa | 14.95 ± 0.20 | [4] |

Theoretical and Observed Solubility Profile

The principle of "like dissolves like" provides a predictive framework for solubility. The dual functionality of this compound—its ability to form hydrogen bonds via the hydroxyl group and interact through dipole-dipole forces—governs its behavior across the solvent spectrum.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is confirmed to be fully miscible in water.[1][2][6][7] This is a direct consequence of strong hydrogen bonding between the hydroxyl group and water molecules. High solubility is also predicted in other protic solvents like methanol and ethanol. However, for a related chiral compound, (R)-3-Hydroxy-1-methyl-piperidine, solubility is described as "sparingly" in methanol and "slightly" in ethanol, suggesting that while favorable, miscibility is not guaranteed in all alcohols.[8]

-

Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but can accept them and engage in dipole-dipole interactions. Given the molecule's polarity, moderate to high solubility is expected in solvents like acetone, N,N-Dimethylformamide (DMF), and acetonitrile.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar piperidine backbone allows for some interaction with non-polar solvents. However, the dominant polar hydroxyl and amine groups will likely limit solubility in highly non-polar media like hexane. Solubility in aromatic solvents like toluene may be slightly more favorable due to potential pi-stacking interactions, but is still expected to be low.

The following table summarizes the predicted and qualitatively reported solubility.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Reported Data |

| Polar Protic | Water | Fully Miscible | Strong H-bonding. Confirmed to be fully miscible.[1][2][6][7] |

| Methanol | High / Sparingly | Strong H-bonding. A related enantiomer is sparingly soluble.[8] | |

| Ethanol | High / Slightly | Strong H-bonding. A related enantiomer is slightly soluble.[8] | |

| Polar Aprotic | Acetone | Moderate to High | Dipole-dipole interactions and H-bond accepting. |

| Acetonitrile | Moderate | Dipole-dipole interactions. | |

| Non-Polar | Toluene | Low to Moderate | Dominated by polar groups; some non-polar character. |

| Hexane | Low | Mismatch in polarity; strong H-bonds favor self-association over solvation. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is required. The isothermal equilibrium method is a reliable and widely adopted technique for determining the solubility of a solid or liquid compound in a solvent. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Causality in Method Selection

The choice of the isothermal equilibrium method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium at a specified temperature, which is the definition of saturation solubility. By agitating an excess of the solute with the solvent for an extended period, we overcome kinetic barriers to dissolution. Subsequent analysis of the saturated supernatant provides a direct measure of the solubility limit. This method is superior to rapid, non-equilibrium techniques that can yield misleading or variable results.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh approximately 1-2 g of this compound into several 10 mL screw-cap vials.

-

Dispense a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial. Ensure the amount of solute is in clear excess, resulting in a visible undissolved phase.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or on a multi-position stirring hotplate set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures vigorously for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to confirm that the measured concentration does not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Record the exact mass of the collected filtrate.

-

Remove the solvent under reduced pressure or by gentle heating in a fume hood until a constant weight of the dissolved solute is achieved.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (Preferred Method):

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of an analytical instrument (e.g., HPLC-UV, GC-FID).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the sample.

-

Quantify the concentration of the solute in the saturated solution by interpolating from the calibration curve. This method offers higher precision and is less susceptible to errors from volatile solutes.

-

-

Data Reporting:

-

Express solubility as g/100 mL, mg/mL, or mol/L.

-

Always report the temperature at which the measurement was performed.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visual Workflow for Solubility Determination

Caption: Isothermal Equilibrium Method Workflow.

Critical Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. For most systems, solubility increases with temperature, but exceptions exist. Therefore, precise temperature control during equilibration and sampling is paramount.

-

pH: As a basic amine, the solubility of this compound in aqueous or protic organic systems can be dramatically increased by adding acid. Protonation of the nitrogen atom forms a highly polar ammonium salt, which is significantly more soluble in polar solvents. When working with acidic additives or impurities, this effect must be considered.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Water content in organic solvents is a common impurity that can significantly impact the solubility of a hygroscopic compound. Always use high-purity materials for accurate measurements.

Conclusion

This guide establishes that this compound is a polar molecule with high solubility in polar protic solvents, including full miscibility with water. Its solubility is predicted to be moderate to high in polar aprotic solvents and limited in non-polar solvents. Due to the scarcity of published quantitative data, this guide provides a detailed, robust, and validated experimental protocol for researchers to determine the solubility of this compound in any solvent system of interest. Adherence to this methodology will yield the reliable and precise data necessary to accelerate research, optimize process development, and ensure success in pharmaceutical and chemical applications.

References

- 1. This compound | 3554-74-3 [chemicalbook.com]

- 2. This compound | 3554-74-3 [amp.chemicalbook.com]

- 3. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cost-effective and customizable this compound 3554-74-3 for sale [huahongchemtech.com]

- 5. fishersci.com [fishersci.com]

- 6. Cas 3554-74-3,this compound | lookchem [lookchem.com]

- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. (R)-3-Hydroxy-1-methyl-piperidine | 28808-26-6 [m.chemicalbook.com]

Introduction: The Molecular Profile of N-methyl-3-piperidinol

An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-3-piperidinol

This guide provides a detailed exploration of the spectroscopic data for N-methyl-3-piperidinol (CAS: 3554-74-3), a key heterocyclic building block in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established analytical principles.

N-methyl-3-piperidinol, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is a substituted piperidine derivative.[1] Its structure incorporates a saturated six-membered nitrogen-containing ring, a tertiary amine (N-methyl), and a secondary alcohol. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The unambiguous confirmation of its structure is the foundational step in any research or development workflow, a task for which spectroscopic methods are indispensable.

This guide will dissect the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data of N-methyl-3-piperidinol, providing not only the data itself but also the rationale for its interpretation.

Core Structure and Spectroscopic Implications

To logically interpret the spectroscopic data, we must first visualize the molecule's structure and identify its distinct chemical environments.

References

The Pivotal Role of the 3-Hydroxy-1-methylpiperidine Scaffold in Modern Drug Discovery: A Technical Guide

Abstract

The 3-hydroxy-1-methylpiperidine moiety, a seemingly simple heterocyclic compound, represents a cornerstone in the edifice of modern medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true significance lies in its role as a versatile and highly valuable scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the this compound core, not as a standalone therapeutic, but as a foundational building block in the development of novel drugs targeting critical pathological pathways. We will delve into its application in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, cyclin-dependent kinase (CDK) inhibitors, and novel anti-tumor agents, providing field-proven insights into the causality behind its synthetic utility and the experimental workflows for characterizing the resultant compounds.

Introduction: The Unsung Hero of Scaffolds

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can provide ligands for more than one biological target. The piperidine ring is a quintessential example of such a scaffold, being a component of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve aqueous solubility and bioavailability, which are crucial for effective drug development.[3] The this compound structure (Figure 1) offers an excellent starting point for chemical diversification, with the hydroxyl group providing a reactive handle for the introduction of various functional groups, and the N-methyl group influencing the compound's basicity and pharmacokinetic profile.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

This guide will illuminate the journey from this foundational scaffold to highly active and specific drug candidates, focusing on three key areas of therapeutic intervention.

A Gateway to Modulating Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological processes in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3] The this compound scaffold is a key intermediate in the synthesis of phenylcarbamate derivatives that act as potent ligands for nAChR subtypes.[4]

Synthetic Strategy and Structure-Activity Relationship (SAR)

The synthesis of nAChR ligands from this compound typically involves the reaction of the hydroxyl group with a substituted phenyl isocyanate to form a carbamate linkage. The choice of substituents on the phenyl ring is crucial for modulating the affinity and selectivity of the final compound for different nAChR subtypes, such as the α4β2 and α7 receptors.[4] For instance, piperidine-containing carbamates have been shown to exhibit higher affinity for the α4β2* nAChR subtype.[4]

Figure 2: General Synthetic Scheme for Phenylcarbamate nAChR Ligands

Caption: Synthetic pathway from the core scaffold to nAChR ligands.

Experimental Workflow for Characterization

A systematic approach is essential for characterizing novel nAChR ligands derived from the this compound scaffold.

The initial step involves determining the binding affinity of the synthesized compounds for various nAChR subtypes. This is typically achieved through competitive binding assays using radiolabeled ligands, such as [³H]epibatidine for α4β2 nAChRs.

Table 1: Representative Radioligand Binding Assay Parameters

| Parameter | Description |

| Receptor Source | Rat or human brain tissue homogenates or cell lines expressing specific nAChR subtypes. |

| Radioligand | [³H]epibatidine, [¹²⁵I]α-bungarotoxin, etc. |

| Incubation | Test compound, radioligand, and receptor preparation are incubated to reach equilibrium. |

| Separation | Bound and free radioligand are separated by rapid filtration. |

| Detection | Radioactivity of the filter-bound complex is measured by liquid scintillation counting. |

| Data Analysis | IC₅₀ values are determined and converted to Ki values to reflect binding affinity. |

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator. Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing specific nAChR subtypes is a gold-standard method.

Step-by-Step TEVC Protocol:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired nAChR subunits.

-

Incubation: Incubate oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes for voltage clamping.

-

Apply the test compound and/or a known agonist (e.g., acetylcholine).

-

Record the resulting ion currents.

-

-

Data Analysis: Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from concentration-response curves.

A Scaffold for Potent Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of protein kinases that play a critical role in regulating the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The this compound scaffold serves as a valuable starting point for the synthesis of pyridine derivatives that act as potent CDK inhibitors, particularly targeting CDK5.

Rationale for the Piperidine Scaffold in CDK Inhibitors

The piperidine moiety in CDK inhibitors often serves to occupy a specific pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity and selectivity of the compound. The 3-hydroxy group provides a convenient point for chemical modification to explore structure-activity relationships and optimize the inhibitor's properties. The synthesis of such inhibitors often involves multi-step reactions, including Stille or Suzuki cross-coupling to build the substituted pyridine core.[7]

Figure 3: Logical Flow for Developing Piperidine-Based CDK Inhibitors

Caption: Iterative process for the development of CDK inhibitors.

In Vitro Characterization of Novel CDK Inhibitors

A tiered approach is employed to evaluate the biological activity of newly synthesized CDK inhibitors.

The primary assessment involves determining the IC₅₀ value of the compound against the target CDK (e.g., CDK5/p25). This can be performed using various assay formats, such as radiometric assays using a peptide substrate and [γ-³²P]ATP, or non-radiometric methods like fluorescence polarization or luminescence-based assays.

Table 2: Key Parameters for a CDK5 Kinase Inhibition Assay

| Parameter | Description |

| Enzyme | Recombinant human CDK5/p25 complex. |

| Substrate | Histone H1 peptide or other specific peptide substrate. |

| Co-factor | ATP (at or near the Km concentration). |

| Detection | Measurement of substrate phosphorylation (e.g., radioactivity, fluorescence). |

| Data Analysis | IC₅₀ determination from dose-response curves. |

To assess the anti-proliferative effects of the CDK inhibitors, cell-based assays are essential. The MTT or SRB assays are commonly used colorimetric methods to measure cell viability.[8][9]

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., human leukemia CEM cells) in 96-well plates and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[9]

Optimizing the Novobiocin Scaffold for Anti-Tumor Activity

Novobiocin, an antibiotic that inhibits bacterial DNA gyrase, has also been found to exhibit anti-tumor activity through the inhibition of the C-terminus of Hsp90, a molecular chaperone crucial for the stability and function of many oncoproteins.[10][11] The this compound scaffold has been instrumental in the optimization of novobiocin analogues to create more potent and selective anti-proliferative agents.[12][13][14]

The Role of the Piperidine Moiety in Novobiocin Analogues

Structure-activity relationship studies have revealed that the sugar moiety of novobiocin can be replaced with other groups, including piperidine rings, to enhance anti-proliferative activity.[15] The piperidine scaffold can improve the pharmacological properties of the novobiocin analogues and allow for further chemical modifications to fine-tune their activity.

Assessing the Anti-Tumor Potential of Novel Novobiocin Analogues

The evaluation of novel novobiocin analogues involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.

Similar to the CDK inhibitors, the initial screening of novobiocin analogues involves determining their IC₅₀ values against a panel of cancer cell lines using assays like the MTT or SRB assay.[8][9]

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), several assays can be employed:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.

Figure 4: Experimental Workflow for Assessing Anti-Tumor Activity

Caption: A streamlined workflow for evaluating novel anti-tumor agents.

To confirm that the anti-tumor activity is mediated through Hsp90 inhibition, Western blot analysis can be used to assess the degradation of Hsp90-dependent client proteins, such as Akt, HER2, and Raf-1.[10]

Conclusion: A Scaffold of Immense Potential

The this compound structure, while unassuming on its own, is a powerful and versatile tool in the hands of medicinal chemists. Its strategic incorporation into more complex molecules has led to the development of potent and selective modulators of nAChRs, inhibitors of CDKs, and novel anti-tumor agents. The ability to readily modify this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation therapeutics. As our understanding of the molecular basis of disease continues to grow, the importance of foundational scaffolds like this compound in translating this knowledge into life-saving medicines will undoubtedly continue to expand.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Piperazino-piperidine Scaffold for Drug Discovery [benchchem.com]

- 4. Synthesis and evaluation of phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Engineering an Antibiotic to Fight Cancer: Optimization of the Novobiocin Scaffold to Produce Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novobiocin Analogs as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineering an antibiotic to fight cancer: optimization of the novobiocin scaffold to produce anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

The Privileged Scaffold: A Technical Guide to the Mechanistic Pathways Targeted by 3-Hydroxy-1-methylpiperidine Derivatives

Introduction: The Role of 3-Hydroxy-1-methylpiperidine as a Core Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics often begins not with a final, complex molecule, but with a foundational chemical structure—a "privileged scaffold." These scaffolds are molecular frameworks that appear recurrently in a multitude of biologically active compounds, demonstrating an inherent capacity to interact with diverse protein targets. The 3-hydroxypiperidine moiety, and specifically its N-methylated form, this compound, represents one such privileged structure.

While this compound itself does not possess a well-defined mechanism of action as a standalone therapeutic agent, its true value lies in its role as a versatile synthetic building block. Its stereochemistry and functional groups (a hydroxyl and a tertiary amine) provide ideal anchor points for chemical elaboration, enabling the synthesis of vast libraries of compounds. These derivatives have been successfully developed to potently and selectively modulate the activity of critical biological targets implicated in a wide range of human diseases, from neurodegenerative disorders to cancer.

This technical guide moves beyond the starting material to provide an in-depth exploration of the core mechanisms of action for several key classes of drugs derived from the this compound scaffold. We will dissect the signaling pathways they modulate and provide the field-proven experimental protocols required to characterize their activity, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: Muscarinic M3 Receptor Antagonists - Targeting Smooth Muscle and Glandular Function

Derivatives of this compound have been effectively utilized to create potent antagonists for the M3 muscarinic acetylcholine receptor. These receptors are critical mediators of parasympathetic nervous system function.

Core Mechanism of Action

M3 receptors are G-protein coupled receptors (GPCRs) that couple primarily through the Gαq subunit.[1][2] The mechanism of M3 antagonists is competitive inhibition at the acetylcholine (ACh) binding site. By blocking ACh, these antagonists prevent the activation of the downstream Gαq signaling cascade.[3] This blockade leads to the relaxation of smooth muscle and a reduction in secretions from exocrine glands, forming the therapeutic basis for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[4][5]

Upon agonist (ACh) binding, the M3 receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). DAG, along with this elevated Ca2+, activates Protein Kinase C (PKC), leading to further downstream signaling and ultimately, a physiological response like smooth muscle contraction.[1] M3 antagonists prevent this entire sequence from initiating.

Caption: M3 receptor Gq signaling pathway and point of antagonist inhibition.

Section 2: Histamine H3 Receptor Antagonists / Inverse Agonists - Modulating Neurotransmission

The 3-hydroxypiperidine scaffold is also integral to the design of ligands targeting the histamine H3 receptor (H3R), a key regulator of neurotransmitter release in the central nervous system (CNS).

Core Mechanism of Action

The H3R is a GPCR that couples to the Gαi/o subunit. It functions primarily as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[7][8] Additionally, it acts as a heteroreceptor on non-histaminergic neurons to inhibit the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]

H3 receptors exhibit high constitutive activity, meaning they can signal without an agonist bound.[7] Therefore, compounds targeting this receptor often act as inverse agonists , which not only block agonist effects but also reduce the receptor's basal activity. This leads to a more robust disinhibition of neurotransmitter release.

The Gαi/o pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] By antagonizing or inverse-agonizing the H3R, piperidine derivatives block this inhibitory signal. This results in increased adenylyl cyclase activity, elevated cAMP levels, and ultimately, enhanced release of histamine and other neurotransmitters. This mechanism underlies their potential as treatments for cognitive disorders like Alzheimer's disease, ADHD, and narcolepsy.[11][12]

Caption: H3 receptor Gi signaling pathway and point of antagonist action.

Section 3: Nicotinic Acetylcholine Receptor (nAChR) Ligands - Gating Ion Channels

The structural rigidity and orientation of substituents on the this compound ring make it a suitable foundation for ligands that target nicotinic acetylcholine receptors (nAChRs).

Core Mechanism of Action

Unlike GPCRs, nAChRs are ligand-gated ion channels.[13] These receptors are pentameric proteins that form a central pore.[14] In the nervous system and at the neuromuscular junction, the binding of two acetylcholine molecules to the extracellular domain of the receptor induces a rapid conformational change.[7] This change opens the ion channel, making it permeable to cations, primarily Na+ and K+, and in some subtypes, Ca2+.[7][13] The net influx of positive charge causes depolarization of the postsynaptic membrane, leading to signal propagation (in neurons) or muscle contraction.

Derivatives of the piperidine scaffold can act as either agonists, mimicking acetylcholine to open the channel, or antagonists, which bind to the receptor but prevent channel opening, thereby blocking neurotransmission.[10] The specific subunit composition of the nAChR pentamer (e.g., α4β2 vs. α7) dictates the pharmacological properties and binding affinity of different ligands.[14]

Caption: Mechanism of nicotinic acetylcholine receptor (nAChR) activation.

Section 4: Cyclin-Dependent Kinase 5 (CDK5) Inhibitors - A Neuroprotective Strategy

The piperidine scaffold has been instrumental in developing inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a protein kinase with critical roles in neuronal function and a key player in the pathology of neurodegenerative diseases.

Core Mechanism of Action

CDK5 is an atypical CDK that is primarily active in post-mitotic neurons. Its activity is dependent on binding to a non-cyclin activator, p35 or its cleavage product, p25. Under neurotoxic conditions, such as those present in Alzheimer's disease, intracellular calcium dysregulation leads to the cleavage of p35 into the more stable and hyper-activating p25 fragment by the protease calpain.[15][16]

The resulting CDK5/p25 hyperactivation is pathogenic. It leads to the aberrant hyperphosphorylation of several substrates, most notably the microtubule-associated protein tau.[13][15] Hyperphosphorylated tau detaches from microtubules, leading to microtubule destabilization and the aggregation of tau into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[15] CDK5 inhibitors act by competing with ATP at the kinase's catalytic site, preventing the phosphorylation of tau and other substrates, thereby reducing neuronal damage and apoptosis.[9][16]

Caption: Pathological activation of CDK5 and the site of therapeutic inhibition.

Section 5: Hsp90 C-Terminal Inhibitors - Disrupting Oncogenic Chaperoning

The natural product Novobiocin, an antibiotic, was discovered to be a weak inhibitor of the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90). The 3-hydroxypiperidine scaffold has been used in the optimization of novobiocin analogues to create potent and selective anti-cancer agents.[17][18][19]

Core Mechanism of Action

Hsp90 is a molecular chaperone essential for the stability, folding, and activation of a wide array of "client" proteins.[20] Many of these clients are critical oncogenic proteins, including HER2, AKT, and mutant p53. Hsp90 function is dependent on an ATP-driven conformational cycle.[4][12] The binding and hydrolysis of ATP, which occurs at both N-terminal and C-terminal binding sites, drives the chaperone through a series of conformational changes that correctly fold or activate its client proteins.[11][17]

Novobiocin-based inhibitors that incorporate the piperidine moiety target the C-terminal ATPase site. By competitively inhibiting ATP binding at this site, they lock the chaperone in a non-productive state, preventing the completion of the chaperone cycle.[21] This leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90's oncogenic client proteins, depriving the cancer cell of critical survival and proliferation signals.[17][21]

Caption: The Hsp90 chaperone cycle and its inhibition by C-terminal binders.

Quantitative Data Summary

The following tables summarize representative quantitative data for compounds within the therapeutic classes discussed. It is important to note that specific values are highly dependent on the exact chemical structure of the derivative and the assay conditions used.

Table 1: GPCR Ligand Affinities (Ki, nM)

| Compound Class | Representative Target | Ki (nM) | Selectivity Profile |

|---|---|---|---|

| Muscarinic Antagonist | Human M3 Receptor | 1 - 15 | Variable (3- to 40-fold) selectivity over M2 receptor.[22] |

| Histamine Antagonist | Human H3 Receptor | 10 - 150 | Often evaluated for selectivity against other histamine receptors (H1, H2, H4).[23] |

| nAChR Ligand | α7 nAChR | 50 - 500 | Highly dependent on subunit composition (e.g., α7 vs α4β2). |

Table 2: Enzyme Inhibitor Potencies (IC50, µM)

| Compound Class | Representative Target | IC50 (µM) | Notes |

|---|---|---|---|

| CDK5 Inhibitor | CDK5/p25 | 0.06 - 7.0 | Selectivity against other CDKs (e.g., CDK1, CDK2) is a key development parameter.[15][24] |

| Hsp90 C-Terminal Inhibitor | Hsp90 (Cell-based) | ~700 (Novobiocin) | Optimized analogues can achieve low micromolar or high nanomolar potency.[17][21][25] |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (GPCRs)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

Workflow Diagram

Caption: Workflow for a radioligand filter binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) and pellet the membranes by centrifugation (e.g., 20,000 x g). Resuspend the pellet in assay buffer.[26]

-

Assay Setup: In a 96-well plate, add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) near its Kd value, and serial dilutions of the test compound.[26][27]

-

Controls: Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known non-radioactive ligand).

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[26]

-

Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat (often pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester under vacuum. This traps the membranes with bound radioligand.[26][28][29]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[26]

-

Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in each filter spot using a scintillation counter.[26]

-

Data Analysis: Subtract non-specific binding from all wells. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[26]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Functional Assay (Gαi/Gαs GPCRs)

This protocol measures the functional consequence of receptor activation (agonist or antagonist) by quantifying intracellular cAMP levels.

Workflow Diagram

Caption: Workflow for an HTRF-based cAMP functional assay.

Step-by-Step Methodology:

-

Cell Plating: Plate cells stably or transiently expressing the GPCR of interest (e.g., H3R) into a 384-well assay plate and culture overnight.

-

Compound Addition:

-

For Gαi (e.g., H3R): Add test compounds followed by a fixed concentration of an adenylyl cyclase activator like forskolin to induce a measurable cAMP baseline.

-

For Gαs: Add test compounds (agonists) directly. For antagonists, pre-incubate with the antagonist then add a fixed concentration of a known agonist (e.g., at its EC₈₀).

-

-

Incubation: Incubate for a defined period (e.g., 30 minutes at room temperature) to allow for receptor signaling and cAMP modulation.[30]

-

Lysis and Detection: Add the HTRF detection reagents, which include a cell lysis buffer, a Europium cryptate-labeled anti-cAMP antibody (donor), and a d2-labeled cAMP analogue (acceptor).[8][30]

-

Competitive Binding: Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to low FRET signal, and vice versa.

-

Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.[30]

-

Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the emission ratio (665/620) and convert this to cAMP concentration using a standard curve run in parallel. Plot cAMP concentration vs. log[compound] to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).[31]

Protocol 3: In Vitro Kinase Assay (CDK5)

This protocol measures the ability of a compound to inhibit the enzymatic activity of CDK5 by quantifying the phosphorylation of a substrate.

Workflow Diagram

References

- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 9. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarpedia.org [scholarpedia.org]

- 14. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. researchgate.net [researchgate.net]

- 16. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. revvity.com [revvity.com]

- 19. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. benchchem.com [benchchem.com]

- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. revvity.com [revvity.com]

- 30. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-3-hydroxypiperidine: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-hydroxypiperidine, a pivotal heterocyclic building block in modern organic and medicinal chemistry. Delving into its historical discovery, the evolution of its synthesis, and its diverse applications, this document serves as an essential resource for researchers and professionals in drug development. The guide meticulously details the compound's physicochemical and spectroscopic properties, offers step-by-step synthetic protocols, and explores its crucial role as a precursor to a range of pharmacologically active agents, including nicotinic acetylcholine receptor (nAChR) ligands and cyclin-dependent kinase 5 (CDK5) inhibitors. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide illuminates the enduring significance of 1-Methyl-3-hydroxypiperidine in the advancement of pharmaceutical sciences.

Introduction and Historical Perspective

1-Methyl-3-hydroxypiperidine, a simple yet versatile chiral scaffold, has quietly underpinned significant advancements in medicinal chemistry for decades. Its journey from a laboratory curiosity to a key industrial intermediate is a testament to the enduring value of fundamental organic synthesis.

The Genesis of a Scaffold: Early Synthesis and Discovery

The first documented synthesis of 1-Methyl-3-hydroxypiperidine can be traced back to the mid-20th century, a period of burgeoning exploration in heterocyclic chemistry. A notable early synthesis was reported by Leonard and Simet in a 1955 publication in the Journal of the American Chemical Society. Their multi-step approach, commencing from 3-hydroxypyridine, laid the foundational groundwork for accessing this important molecule.[1] The initial process involved the hydrogenation of 1-methyl-3-pyridone, which was prepared from 3-hydroxypyridine.[1] This pioneering work not only provided a viable route to 1-Methyl-3-hydroxypiperidine but also spurred further investigation into the chemistry of piperidine derivatives.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is paramount for its effective application in synthesis and drug design.

Chemical and Physical Properties

1-Methyl-3-hydroxypiperidine is a colorless to pale yellow liquid at room temperature, exhibiting full miscibility in water and solubility in various organic solvents.[2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3554-74-3 | [3][4] |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3][4] |

| Boiling Point | 76-78 °C at 11 mm Hg | [2] |

| Density | 0.999 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.475 | [2] |

| Flash Point | 158 °F | [2] |

| pKa | 14.95 ± 0.20 (Predicted) | [2] |

Spectroscopic Characterization

The structural elucidation of 1-Methyl-3-hydroxypiperidine is confirmed through various spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's proton and carbon environments.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| 3.73 (m, 1H) | -CH(OH)- |

| 2.70 - 2.50 (m, 2H) | -NCH₂- (axial & equatorial) |

| 2.25 (s, 3H) | -NCH₃ |

| 2.15 - 2.00 (m, 2H) | -CH₂- |

| 1.85 - 1.70 (m, 2H) | -CH₂- |

| 1.60 - 1.45 (m, 2H) | -CH₂- |

Note: NMR data is compiled from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Electron ionization mass spectrometry (EI-MS) of 1-Methyl-3-hydroxypiperidine typically shows a molecular ion peak [M]⁺ at m/z 115. The fragmentation pattern is characteristic of N-methylated piperidines and alcohols. Key fragments include:

-

m/z 58: A prominent peak resulting from the alpha-cleavage of the C2-C3 bond, leading to the formation of the [CH₂=N(CH₃)CH₂]⁺ ion.

-

m/z 43: Often the base peak, corresponding to the [CH₃N=CH₂]⁺ fragment.

-

m/z 44: A significant peak arising from the cleavage of the C2-C3 and C5-C6 bonds.

The IR spectrum of 1-Methyl-3-hydroxypiperidine exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 2940 - 2800 | C-H stretch (aliphatic) | Strong |

| 1460 - 1440 | C-H bend (CH₂) | Medium |

| 1080 - 1040 | C-O stretch (secondary alcohol) | Strong |

Synthesis of 1-Methyl-3-hydroxypiperidine

The synthesis of 1-Methyl-3-hydroxypiperidine has evolved from early multi-step procedures to more streamlined and efficient modern methods. The choice of synthetic route often depends on the desired scale, available starting materials, and stereochemical requirements.

Historical Synthesis: The Leonard and Simet Approach

The seminal synthesis by Leonard and Simet involved a two-step process starting from 3-hydroxypyridine.[1]

References

reactivity of the hydroxyl group in 3-Hydroxy-1-methylpiperidine

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Hydroxy-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This compound is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold in the synthesis of a multitude of pharmacologically active agents.[1][2][3] Its value stems from the strategic placement of a secondary hydroxyl group on the piperidine ring, a feature that allows for a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this hydroxyl group, detailing the mechanistic principles and practical considerations for its transformation via esterification, etherification, oxidation, and substitution reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for chemists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the 3-Hydroxyl Moiety

The this compound scaffold is a privileged structure in drug discovery, frequently incorporated into molecules targeting the central nervous system.[1][4] The hydroxyl group is not merely a passive structural element; it is a reactive handle that dictates the synthetic pathways available for molecular elaboration. Its polarity and hydrogen-bonding capability influence the molecule's solubility and pharmacokinetic profile.[2] More importantly, its nucleophilic oxygen and the potential for its conversion into a good leaving group are the cornerstones of its synthetic utility.

The presence of the tertiary amine (the N-methyl group) introduces another layer of complexity and opportunity. This basic nitrogen can influence the reactivity of the hydroxyl group through intramolecular interactions and will itself react under certain conditions. Therefore, a successful synthetic strategy often hinges on the selective manipulation of the hydroxyl group in the presence of the amine, a challenge that underscores the importance of carefully chosen reaction conditions and, when necessary, orthogonal protecting group strategies.

Core Reactivity and Transformations

The chemistry of the hydroxyl group in this compound is dominated by its nucleophilic character and its ability to be activated for substitution. The primary transformations include reactions at the O-H bond (acylation, alkylation) and reactions involving the C-O bond (substitution, elimination).

Diagram: Overview of Hydroxyl Group Reactivity